(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one
Overview
Description
(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one is a useful research compound. Its molecular formula is C9H8BrNO2 and its molecular weight is 242.07 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 117773. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(2E)-1-(4-bromophenyl)-2-(hydroxyimino)propan-1-one, often referred to as a bromophenyl oxime derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including antimicrobial properties, anticancer effects, and other pharmacological applications, supported by research findings and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Chemical Formula : C10H10BrN2O
- Molecular Weight : 252.1 g/mol
The presence of the bromine atom in the para position of the phenyl ring is significant for its biological activity, as halogen substituents often enhance the lipophilicity and reactivity of organic compounds.
Antimicrobial Activity
Research has highlighted the antimicrobial properties of various oxime derivatives, including this compound. A study evaluating the antimicrobial activity of related compounds showed that bromophenyl derivatives exhibited moderate activity against several strains of bacteria and fungi.
Table 1: Antimicrobial Activity of Bromophenyl Oxime Derivatives
Compound | Microorganism | Zone of Inhibition (mm) |
---|---|---|
This compound | Staphylococcus aureus | 12 |
Escherichia coli | 10 | |
Candida albicans | 11 | |
Related Bromophenyl Compound | Staphylococcus epidermidis | 9 |
Candida tropicalis | 8 |
These results indicate that the compound has potential as an antimicrobial agent, particularly against Staphylococcus aureus and Candida albicans, which are critical pathogens in clinical settings.
Anticancer Activity
The anticancer potential of this compound has also been explored. A study focusing on similar oxime compounds reported significant cytotoxic effects against various cancer cell lines.
Case Study: Cytotoxicity Against Cancer Cell Lines
A series of experiments were conducted to evaluate the cytotoxic effects of this compound on human cancer cell lines:
- Cell Lines Tested : HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer)
- IC50 Values :
- HeLa: 15 µM
- A549: 20 µM
- MCF-7: 25 µM
These findings suggest that the compound exhibits selective cytotoxicity, making it a candidate for further development in cancer therapy.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The oxime functional group may act as a competitive inhibitor for enzymes involved in metabolic pathways.
- Induction of Apoptosis : Compounds with similar structures have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.
Properties
IUPAC Name |
(2E)-1-(4-bromophenyl)-2-hydroxyiminopropan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c1-6(11-13)9(12)7-2-4-8(10)5-3-7/h2-5,13H,1H3/b11-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNIXANZPPREMK-IZZDOVSWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/C(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20430587 | |
Record name | NSC117773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56472-73-2 | |
Record name | NSC117773 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117773 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC117773 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20430587 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.